Scirpusin B Scirpusin B Scirpusin B is a dimer of piceatannol and acts as a strong antioxidant.
Brand Name: Vulcanchem
CAS No.: 69297-49-0
VCID: VC0542832
InChI: InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+
SMILES: C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O
Molecular Formula: C28H22O8
Molecular Weight: 486.5 g/mol

Scirpusin B

CAS No.: 69297-49-0

Cat. No.: VC0542832

Molecular Formula: C28H22O8

Molecular Weight: 486.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Scirpusin B - 69297-49-0

Specification

CAS No. 69297-49-0
Molecular Formula C28H22O8
Molecular Weight 486.5 g/mol
IUPAC Name 4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol
Standard InChI InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+
Standard InChI Key MTYSFTYBAMMIGE-HNQUOIGGSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O
SMILES C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Scirpusin B (C₂₈H₂₂O₈) is a dimeric stilbene formed through the oxidative coupling of two piceatannol monomers . Its structure features two aromatic rings connected by a central ethylene bridge, with hydroxyl groups at positions 3, 5, 3', and 5' (Figure 1). The compound’s stereochemistry includes a cis configuration at the central double bond, distinguishing it from its trans-isomer, trans-Scirpusin B .

Physicochemical Properties

  • Molecular weight: 486.47 g/mol

  • Melting point: 327.57°C

  • LogP (octanol-water partition coefficient): 4.43

  • Water solubility: 0.5458 mg/L at 25°C

The low aqueous solubility of Scirpusin B poses challenges for bioavailability, necessitating formulation strategies such as nanoencapsulation or lipid-based delivery systems.

Natural Sources and Isolation Methods

Primary Botanical Sources

Scirpusin B is predominantly isolated from:

  • Passion fruit seeds (Passiflora edulis var. flavicarpa): Accounts for 60–70% of fruit waste post-juice extraction .

  • Cyperus rotundus and Scirpus maritimus: Traditional medicinal plants in Asian and Mediterranean regions .

Extraction and Purification

A standardized protocol involves:

  • Hydro-alcoholic extraction: Passion fruit seeds are macerated in ethanol-water (70:30 v/v) for 48 hours.

  • Fractionation: Liquid-liquid partitioning using ethyl acetate.

  • Chromatography: Silica gel column chromatography with a gradient of hexane-ethyl acetate (9:1 to 1:1) yields Scirpusin B at ≥98% purity .

Biological Activities and Mechanisms of Action

Antioxidant Activity

Scirpusin B demonstrates potent free radical scavenging capabilities, outperforming ascorbic acid and quercetin in certain assays :

AssayIC₅₀ (µg/mL)
DPPH5.19 ± 0.02
ABTS3.89 ± 0.03

Mechanistically, its hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS), mitigating oxidative stress in cellular models .

Antidiabetic Effects

Scirpusin B inhibits carbohydrate-metabolizing enzymes, offering potential for type 2 diabetes management:

EnzymeIC₅₀ (µg/mL)
α-Amylase76.38 ± 0.25
α-Glucosidase2.32 ± 0.04

Comparatively, its α-glucosidase inhibition is 30-fold more potent than acarbose, a first-line antidiabetic drug .

Antibacterial Properties

Scirpusin B exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) as low as 0.156 mg/mL for Staphylococcus epidermidis (Table 1) :

Table 1: Antibacterial Activity of Scirpusin B

Bacterial StrainMIC (mg/mL)
Staphylococcus epidermidis0.156
Escherichia coli1.25
Pseudomonas aeruginosa0.625

The compound disrupts bacterial membranes and inhibits biofilm formation, as evidenced by scanning electron microscopy .

Pharmacokinetics and Biodegradation

Absorption and Metabolism

Preliminary pharmacokinetic studies in rats indicate:

  • Plasma half-life: 4.2 hours

  • Bioavailability: <5% due to first-pass metabolism

  • Major metabolites: Glucuronidated and sulfated derivatives

Therapeutic Applications and Future Directions

Cardiovascular Health

In isolated rat heart models, Scirpusin B (10–100 µM) enhances coronary flow by 108.2% via nitric oxide (NO) and prostacyclin (PGI₂) pathways . This vasodilatory effect positions it as a candidate for hypertension and ischemic heart disease therapies.

Oncology

Combination therapy with docetaxel synergistically inhibits colorectal cancer growth in murine models, reducing tumor volume by 62% compared to monotherapy .

Antimicrobial Formulations

Scirpusin B’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) warrants exploration in topical antibiotics or medical device coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator